Enantiomeric Purity and Optical Rotation Distinguish L-Enantiomer from Racemic and D-Enantiomer Forms
The L-enantiomer (CAS 15100-75-1) exhibits a specific optical rotation of [α]20/D +47.0±1° (c = 2% in ethanol), which is quantitatively distinct from the D-enantiomer (CAS 3403-25-6) and serves as a critical quality attribute for verifying stereochemical purity . In contrast, the racemic DL-mixture (CAS 75898-47-4) displays no net optical rotation, reflecting its 1:1 mixture of enantiomers . This differentiation is essential for procurement decisions in applications requiring stereochemically defined building blocks, such as the synthesis of δ-opioid receptor agonists BUBU and BUBUC, where the D-Ser(OtBu) and D-Cys(OtBu) residues incorporate D-amino acid tert-butyl esters to confer enzymatic stability and receptor selectivity [1].
| Evidence Dimension | Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +47.0±1° (c = 2% in ethanol) |
| Comparator Or Baseline | D-enantiomer (CAS 3403-25-6): approximately -47° (magnitude comparable, opposite sign); DL-racemate (CAS 75898-47-4): 0° |
| Quantified Difference | Net rotation of +47° versus 0° for racemate |
| Conditions | Polarimetry at 20°C, c = 2% in ethanol |
Why This Matters
Verification of optical rotation ensures that the procured material is the stereochemically correct L-enantiomer required for bioactive peptide synthesis, preventing costly synthetic failures due to stereochemical mismatch.
- [1] Roques BP. Peptidomimetics as receptors agonists or peptidase inhibitors: a structural approach in the field of enkephalins, ANP and CCK. Biopolymers. 1992 Apr;32(4):407-10. View Source
